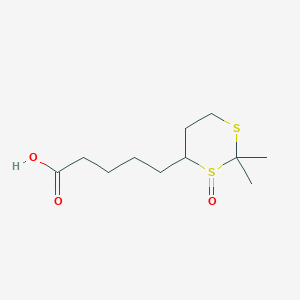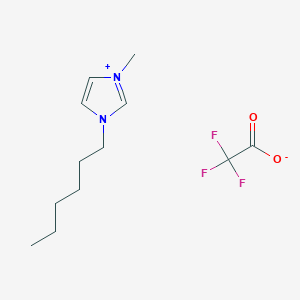
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts It features a benzyl group, an iodine atom, and a dimethylprop-2-yn-1-aminium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with benzyl iodide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-3-hydroxy-N,N-dimethylprop-2-yn-1-aminium chloride, N-Benzyl-3-cyano-N,N-dimethylprop-2-yn-1-aminium chloride, and N-Benzyl-3-thio-N,N-dimethylprop-2-yn-1-aminium chloride.
Oxidation Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium oxide and other oxidation products.
Reduction Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-amine and other reduction products.
科学研究应用
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological processes involving quaternary ammonium compounds and their interactions with biomolecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- N-Benzyl-3-chloro-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-bromo-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-fluoro-N,N-dimethylprop-2-yn-1-aminium chloride
Uniqueness
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
89053-09-8 |
|---|---|
分子式 |
C12H15ClIN |
分子量 |
335.61 g/mol |
IUPAC 名称 |
benzyl-(3-iodoprop-2-ynyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15IN.ClH/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;/h3-5,7-8H,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XLGCLKPUABMWJX-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CC#CI)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



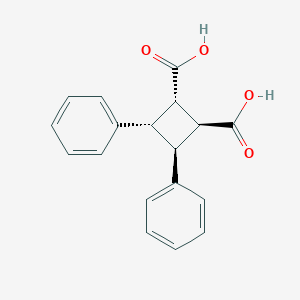
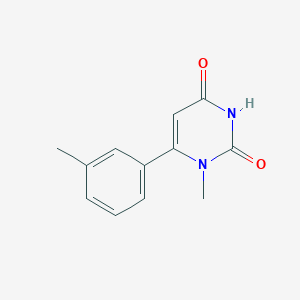
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
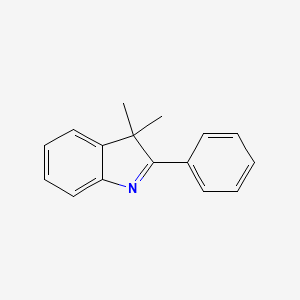
methanone](/img/structure/B14135148.png)
